molecular formula C19H18ClN5O5S2 B10938099 {4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10938099
M. Wt: 496.0 g/mol
InChI Key: OPABWNVVYXACLX-UHFFFAOYSA-N
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Description

{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of pyrazole, phenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases such as sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include amino derivatives and substituted phenyl compounds, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect . The pathways involved in this process include signal transduction and gene expression regulation .

Properties

Molecular Formula

C19H18ClN5O5S2

Molecular Weight

496.0 g/mol

IUPAC Name

[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H18ClN5O5S2/c20-16-13-23(21-18(16)25(27)28)12-14-3-5-15(6-4-14)19(26)22-7-9-24(10-8-22)32(29,30)17-2-1-11-31-17/h1-6,11,13H,7-10,12H2

InChI Key

OPABWNVVYXACLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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